molecular formula C4H9O4PS2 B075753 Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester CAS No. 1113-01-5

Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester

Cat. No. B075753
CAS RN: 1113-01-5
M. Wt: 216.2 g/mol
InChI Key: OGCAJUKWNJKZFV-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester, also known as Dimethoate, is a widely used organophosphate insecticide and acaricide . It has a molecular weight of 229.257 . It is also known by other names such as O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate .


Molecular Structure Analysis

The molecular structure of Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3, (H,6,7) .


Chemical Reactions Analysis

Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester, or Dimethoate, is an acetylcholinesterase inhibitor which disables cholinesterase, an enzyme essential for central nervous system function . It acts both by contact and through ingestion . One of the breakdown products of dimethoate is omethoate, a potent cholinesterase inhibitor, which is ten times more toxic than its parent compound .


Physical And Chemical Properties Analysis

Dimethoate is a grey-white crystalline solid with a density of 1.3 g/cm³ . It has a melting point of 43 to 45 °C and a boiling point of 117 °C at 10 Pa . It is soluble in water, with a solubility of 2.5 g/100 ml .

Safety And Hazards

Dimethoate is highly toxic and is labeled with hazard statements H302 and H312 . It was identified as a significant dietary risk contributor, leading to its usage being cancelled in the U.S. for use on certain crops in 2005 .

properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4PS2/c1-7-9(10,8-2)11-3-4(5)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCAJUKWNJKZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149583
Record name Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester

CAS RN

1113-01-5
Record name Dimethoate carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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